Bufuralol Hydrochloride is a non-selective beta-adrenergic receptor blocking agent. [, ] It is classified as a beta-blocker, a group of drugs that inhibit the effects of adrenaline and noradrenaline on the body. [] In scientific research, Bufuralol Hydrochloride is primarily employed as a pharmacological tool to investigate the role of the sympathetic nervous system and beta-adrenergic receptors in various physiological and pathological processes.
Bufuralol hydrochloride is derived from bufuralol, which has been studied for its effects on heart rate and blood pressure regulation. It is classified under the broader category of beta-blockers, which are commonly used to treat conditions such as hypertension, anxiety, and certain types of arrhythmias. The chemical formula for bufuralol hydrochloride is , and it has a CAS number of 54340-62-4. Its IUPAC name is 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol .
The synthesis of bufuralol hydrochloride involves several key steps. One common method includes the reaction of 7-ethyl-1-benzofuran-2-carboxylic acid with tert-butylamine, followed by reduction to yield bufuralol. This can be achieved through various reducing agents such as lithium aluminum hydride or sodium borohydride. The hydrochloride salt form is typically obtained by reacting bufuralol with hydrochloric acid, enhancing its solubility for pharmaceutical applications .
The synthesis process may involve chromatographic techniques for purification, ensuring high purity levels required for clinical use. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to confirm the identity and purity of the synthesized compound .
Bufuralol hydrochloride exhibits a complex molecular structure characterized by its benzofuran ring system and a tert-butylamino group. The molecular weight of bufuralol hydrochloride is approximately 261.3593 g/mol. The compound's structural formula can be represented as follows:
The InChI key for bufuralol hydrochloride is SSEBTPPFLLCUMN-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications .
Key structural data include:
Bufuralol hydrochloride primarily participates in reactions typical of beta-blockers, including competitive inhibition of beta-adrenoceptors. It also exhibits partial agonist activity at these receptors, which can lead to varied physiological responses depending on the context of use.
In vitro studies have shown that bufuralol can decrease peripheral resistance induced by isoproterenol, a synthetic catecholamine, illustrating its potential in modulating vascular tone .
The compound's reactivity profile suggests that it may also undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites with distinct pharmacological activities .
Bufuralol hydrochloride acts primarily as a non-selective antagonist at beta-adrenergic receptors (both beta-1 and beta-2 subtypes). By blocking these receptors, it inhibits the effects of catecholamines like adrenaline and noradrenaline, resulting in decreased heart rate and myocardial contractility.
The mechanism involves:
Data from clinical trials indicate that bufuralol can effectively reduce exercise-induced tachycardia, comparable to other beta-blockers like propranolol but with some intrinsic sympathomimetic activity .
Bufuralol hydrochloride appears as a solid at room temperature. Its melting point and stability under various conditions are critical for formulation development.
Key chemical properties include:
Bufuralol hydrochloride has several scientific applications:
Bufuralol hydrochloride (CAS 60398-91-6) is a synthetic benzofuran-derived β-adrenergic blocking agent with the systematic name 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)-1-hydroxyethane hydrochloride. Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82 g/mol [3] [5]. The compound features a benzofuran core substituted with an ethyl group at the 7-position and a chiral 2-hydroxy-3-(tert-butylamino)propyl side chain at the 2-position. The hydrochloride salt enhances its stability and water solubility [5] [7].
Bufuralol exhibits chirality at the carbon bearing the hydroxy group, yielding two enantiomers:
Table 1: Stereochemical Properties of Bufuralol Enantiomers
Property | (‒)-(R)-Bufuralol | (+)-(S)-Bufuralol |
---|---|---|
CAS Number | 57704-11-7 | Not specified |
β-Blocking Potency | High (similar to propranolol) | Low |
Metabolic Pathway | CYP2D6-mediated 1′-hydroxylation | Non-enzymatic |
Vasodilatory Activity | Present | Absent |
The crystal structure remains undetermined, but NMR and mass spectrometry confirm the benzofuran scaffold and alkylamine side chain [5] [6].
Bufuralol hydrochloride is a white to off-white crystalline powder with the following key properties:
Table 2: Physicochemical Profile of Bufuralol Hydrochloride
Property | Value/Characteristic |
---|---|
Molecular Weight | 297.82 g/mol |
Melting Point | Not reported |
logP (Octanol-Water) | 2.99 (predicted) |
pKa | Basic (tertiary amine: ~9.24) |
UV Absorption | λₘₐₓ: 280–290 nm (benzofuran chromophore) |
The benzofuran system in bufuralol distinguishes it from classical aryloxypropanolamine β-blockers (e.g., propranolol, atenolol). Key structural and functional comparisons include:
Table 3: Structural and Functional Comparison with Classical β-Blockers
Feature | Bufuralol | Propranolol | Atenolol |
---|---|---|---|
Core Structure | Benzofuran | Naphthalene | Benzene |
β-Selectivity | Non-selective | Non-selective | β₁-Selective |
Intrinsic Agonism | Present | Absent | Absent |
Vasodilatory Action | Yes (direct mechanism) | No | No |
Metabolic Enzyme | CYP2D6 (stereoselective) | CYP2D6, CYP1A2 | Renal excretion |
Bufuralol hydrochloride is synthesized via a multi-step sequence:
Stereochemical Optimization:
Structure-Activity Relationship (SAR) Insights:
Table 4: Key Compounds Derived from Bufuralol Optimization
Compound | Modification | Primary Activity | Source |
---|---|---|---|
(R)-Bufuralol | Enantiopure (R)-isomer | Potent β-blockade, vasodilation | [4] |
1′-Hydroxybufuralol | CYP2D6 metabolite | Inactive (detoxification) | [3] [9] |
7-Methyl Analog | Ethyl → Methyl | Reduced β-blockade potency | Implied by SAR |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7